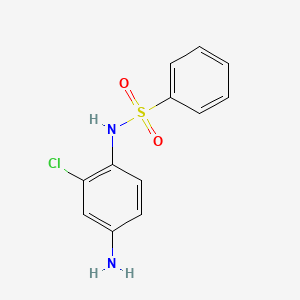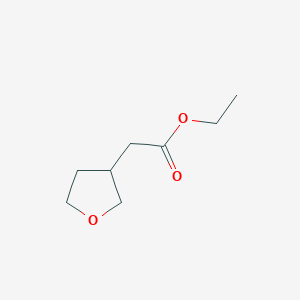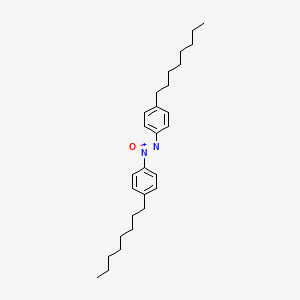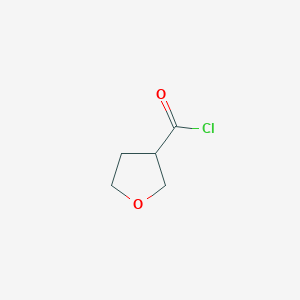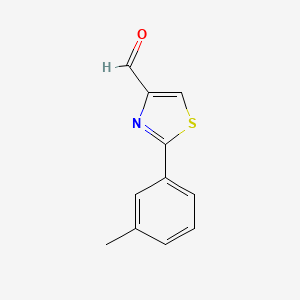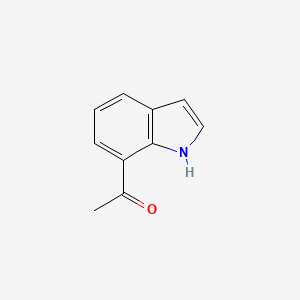
1-(1H-indol-7-yl)ethanone
Übersicht
Beschreibung
“1-(1H-indol-7-yl)ethanone” is also known as "Ethanone, 1-(1H-indol-7-yl)- (9CI)" . It is a compound with the molecular formula C10H9NO and a molecular weight of 159.18 .
Synthesis Analysis
The synthesis of indole derivatives, including “1-(1H-indol-7-yl)ethanone”, often involves the condensation of specific precursors . For instance, the condensation of 4-(2-(1H-indol-1-yl)-2-oxoethoxy) benzaldehyde with substituted aniline in ethanol in the presence of a catalytic quantity of glacial acetic acid can yield new indole derivatives .
Molecular Structure Analysis
The molecular structure of “1-(1H-indol-7-yl)ethanone” consists of a ten-membered ring system with a ketone functional group . The average mass of the molecule is 159.185 Da, and the monoisotopic mass is 159.068420 Da .
Chemical Reactions Analysis
Indole derivatives, including “1-(1H-indol-7-yl)ethanone”, exhibit wide-ranging biological activity . They are often involved in various chemical reactions, including electrophilic substitution, due to the excessive π-electrons delocalization .
Physical And Chemical Properties Analysis
“1-(1H-indol-7-yl)ethanone” has a melting point of 65-66 °C and a boiling point of 155 °C at a pressure of 2 Torr . The compound has a predicted density of 1.193±0.06 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Application in Medicinal Chemistry
Indole derivatives, including “1-(1H-indol-7-yl)ethanone”, are prevalent in many biologically active compounds used for the treatment of various disorders in the human body . They have attracted increasing attention in recent years due to their significant role in cell biology .
Method of Application
The method of application involves the synthesis of indole derivatives as biologically active compounds . The specific procedures and technical details would depend on the type of derivative being synthesized and its intended use.
Results or Outcomes
Indole derivatives have shown various biologically vital properties. They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Application in the Synthesis of Alkaloids
Indole derivatives are used in the synthesis of selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.
Method of Application
The method of application involves the construction of indoles as a moiety in selected alkaloids . The specific procedures and technical details would depend on the type of alkaloid being synthesized.
Results or Outcomes
The synthesis of indole derivatives has led to the construction of various alkaloids. These alkaloids have significant biological activities and are present in many natural products and drugs .
Application in Antiviral Research
Indole derivatives have shown potential in antiviral research .
Method of Application
The method of application involves the synthesis of indole derivatives as antiviral agents . The specific procedures and technical details would depend on the type of derivative being synthesized and its intended use.
Results or Outcomes
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
Application in Anti-inflammatory and Analgesic Research
Indole derivatives have been used in anti-inflammatory and analgesic research .
Method of Application
The method of application involves the synthesis of indole derivatives as anti-inflammatory and analgesic agents . The specific procedures and technical details would depend on the type of derivative being synthesized and its intended use.
Results or Outcomes
D-7 (1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone) was found to have the strongest anti-inflammatory and analgesic activity amongst the eight target compounds .
Application in Cancer Research
Indole derivatives have shown potential in cancer research .
Method of Application
The method of application involves the synthesis of indole derivatives as CBP/EP300 bromodomain inhibitors . The specific procedures and technical details would depend on the type of derivative being synthesized and its intended use.
Results or Outcomes
1-(1H-indol-1-yl)ethanone derivatives have been used as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer .
Application in Antioxidant Research
Indole derivatives have shown potential in antioxidant research .
Method of Application
The method of application involves the synthesis of indole derivatives as antioxidant agents . The specific procedures and technical details would depend on the type of derivative being synthesized and its intended use.
Results or Outcomes
Indole derivatives have been found to possess antioxidant activities, which created interest among researchers to synthesize a variety of indole derivatives .
Application in Antimicrobial Research
Indole derivatives have been used in antimicrobial research .
Method of Application
The method of application involves the synthesis of indole derivatives as antimicrobial agents . The specific procedures and technical details would depend on the type of derivative being synthesized and its
Zukünftige Richtungen
Indole derivatives, including “1-(1H-indol-7-yl)ethanone”, continue to attract attention from the international chemical community due to their wide-ranging biological activity . New methodologies for the construction of this heteroaromatic ring continue to be developed . There is still room for improvement in the field of indole synthesis, particularly in expanding the chemical space that is easily accessible .
Eigenschaften
IUPAC Name |
1-(1H-indol-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7(12)9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFCCDMOVSQLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548957 | |
| Record name | 1-(1H-Indol-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-7-yl)ethanone | |
CAS RN |
104019-20-7 | |
| Record name | 1-(1H-Indol-7-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104019-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-Indol-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

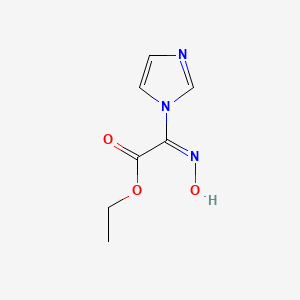
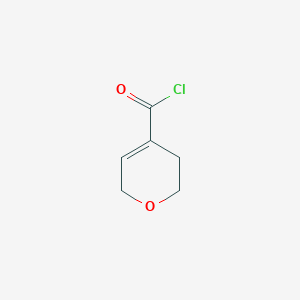
![Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1315619.png)
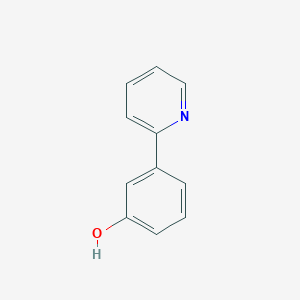
![2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol](/img/structure/B1315623.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1315626.png)
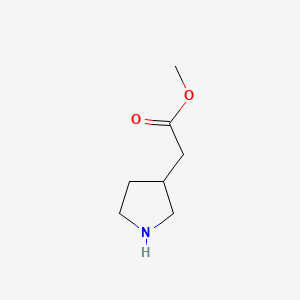
![1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315633.png)
![1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315634.png)
